molecular formula C24H24N4O3 B2757026 N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1421453-49-7

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2757026
CAS RN: 1421453-49-7
M. Wt: 416.481
InChI Key: TYDBELLUBJYECU-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy, targeting tumor cells selectively. The compound’s derivatives have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent efficacy .

Neuroprotective Agent

Derivatives of this compound have been explored for their neuroprotective properties. Research indicates that these derivatives may have the potential to reduce α-synuclein aggregation, which is implicated in neurodegenerative diseases such as Parkinson’s disease. This suggests a possible application in the development of treatments for neurodegenerative disorders .

Anti-Fibrotic Activity

Some derivatives of the compound have demonstrated anti-fibrotic activity, which could be beneficial in treating fibrosis-related conditions. In particular, they have shown better activity than Pirfenidone on HSC-T6 cells, which are indicative of hepatic fibrosis. This points to a potential use in the treatment of liver fibrosis .

Immunosuppressive Activity

The compound has been synthesized and evaluated for its immunosuppressive activity. Results indicate that it possesses high immunosuppressive activity, making it a candidate for further study as a lead compound in the development of new immunosuppressant agents .

Drug Abuse Liability Assessment

While not a direct application of the compound itself, its structural and functional characteristics may contribute to the assessment of drug abuse liability. Studies involving similar compounds have utilized them to understand the reinforcing properties and behavioral toxicology of chemical agents, which could inform the development of safer pharmaceuticals .

Endogenous Opioid Modulation

Research into compounds with similar structures has included the exploration of their effects on endogenous opioid modulation. This involves interactions with hormones such as luteinizing hormone, prolactin, and estradiol, and their interactions with substances like ethanol. Such studies could lead to insights into the treatment of conditions influenced by endogenous opioids .

Behavioral Toxicity Assessment

Compounds of this class have been used in behavioral toxicity assessments, which evaluate the toxic effects of substances on behavior. This is crucial for understanding the safety profile of new drugs and for the development of compounds with minimal adverse behavioral effects .

Chemical Agent Reinforcement Properties

The reinforcement properties of chemical agents, which contribute to their potential for abuse, have been studied using compounds with similar structures. This research is important for identifying the addictive potential of new drugs and for designing compounds with lower risks of dependency .

properties

IUPAC Name

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-30-21-8-4-5-17-13-22(31-23(17)21)24(29)26-15-18-14-20(16-9-11-25-12-10-16)28(27-18)19-6-2-3-7-19/h4-5,8-14,19H,2-3,6-7,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDBELLUBJYECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NN(C(=C3)C4=CC=NC=C4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide

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